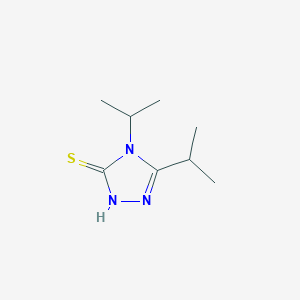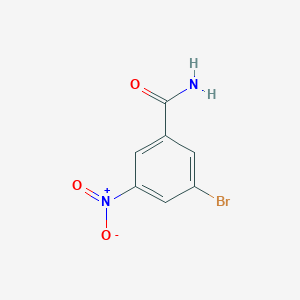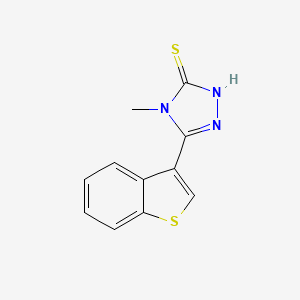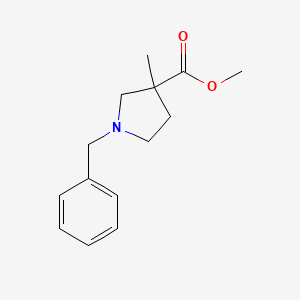
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives is well-documented. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Similarly, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives are synthesized via cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods highlight the versatility of pyrrolidine synthesis, which may be applicable to the synthesis of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the possibility of various substituents affecting the overall configuration. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been characterized by single crystal X-ray diffraction studies . This suggests that similar analytical techniques could be used to determine the molecular structure of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.
Chemical Reactions Analysis
Pyrrolidine derivatives undergo a variety of chemical reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates to form fused pyrrolo[3,4-c]pyridazine-5-carboxylates is an example of the chemical transformations these compounds can undergo . Additionally, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides demonstrates the reactivity of the pyrrolidine ring system towards reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds also highlights their potential biological relevance . These properties are crucial for the development of new pharmaceutical agents and can provide a basis for the analysis of the physical and chemical properties of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.
科学的研究の応用
Discovery in Cancer Treatment
- Poly(ADP-ribose) polymerase (PARP) inhibitor : A derivative, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), shows potent activity against PARP enzymes and is in clinical trials for cancer treatment (Penning et al., 2009).
Neuroleptic Activity
- Potential neuroleptics : Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been studied for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).
Chemical Synthesis and Modification
- Derivative Synthesis : Large-scale synthesis of derivatives like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been achieved, showcasing its utility in chemical synthesis (Yoshida et al., 1996).
- Chemiluminescence Derivatization : Used as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography (Morita & Konishi, 2002).
- Carboxylation Reactions : Its derivatives have been utilized in Lewis acid-mediated carboxylation reactions with CO2 (Nemoto et al., 2009).
Catalysis and Reactions
- C-H Oxidation Catalyst : Chiral Mn‐aminopyridine complexes, related to methylpyrrolidine derivatives, have been used to catalyze benzylic C−H oxidation of arylalkanes with H2O2 (Talsi et al., 2017).
Novel Compounds Synthesis
- Building Blocks for Heterocycles : Derivatives like (1H-Tetrazol-5-yl)-allenes have been prepared, demonstrating their use in synthesizing novel heterocyclic compounds (Cardoso et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDSYQLKFDBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400421 |
Source


|
| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
CAS RN |
885962-77-6 |
Source


|
| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



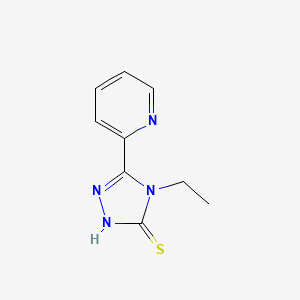
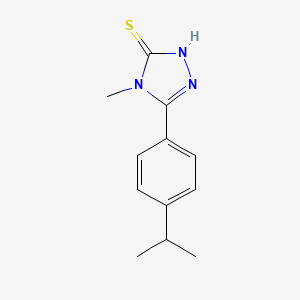
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

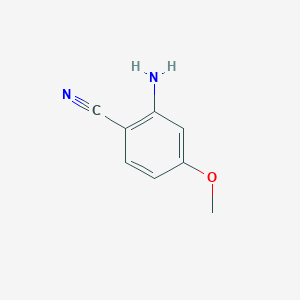
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
